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molecular formula C31H54O4 B3046348 Benzoic acid, 3,5-bis(dodecyloxy)- CAS No. 123126-40-9

Benzoic acid, 3,5-bis(dodecyloxy)-

Cat. No. B3046348
M. Wt: 490.8 g/mol
InChI Key: CNLSKHCVAUZKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618298B2

Procedure details

Methyl 3,5-bis-dodecyloxybenzoate (8 g) was refluxed for 6 h with EtOH (25 mL) and 10% KOH. Then, the mixture was cooled and poured onto ice H2O and extracted with MC, then the organic layer was stored over dry MgSO4. The solvent was removed; the crude was recrystallized in EtOH to yield 85% of the benzoic acid product as a white solid. 1H-NMR (300 MHz, CDCl3) δ 7.1 (d, 2H), 6.6 (t, 1H), 4.0 (t, 4H), 1.7-1.8 (m, 4H), 1.4-1.6 (m, 4H), 1.2-1.3 (m, 32H), 0.9 (t, 6H).
Name
Methyl 3,5-bis-dodecyloxybenzoate
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:13][C:14]1[CH:15]=[C:16]([CH:21]=[C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[CH:23]=1)[C:17]([O:19]C)=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[K+]>CCO>[CH2:25]([O:24][C:22]1[CH:21]=[C:16]([CH:15]=[C:14]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:23]=1)[C:17]([OH:19])=[O:18])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36] |f:1.2|

Inputs

Step One
Name
Methyl 3,5-bis-dodecyloxybenzoate
Quantity
8 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OC=1C=C(C(=O)OC)C=C(C1)OCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto ice H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with MC
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude was recrystallized in EtOH

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)OC=1C=C(C(=O)O)C=C(C1)OCCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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